Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate
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Description
Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
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Biological Activity
Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate is a synthetic compound with potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19ClN2O4
- Molecular Weight : 386.83 g/mol
- LogP : 3.3147 (indicating moderate lipophilicity)
- Polar Surface Area : 61.178 Ų
Property | Value |
---|---|
Molecular Weight | 386.83 g/mol |
LogP | 3.3147 |
LogD | 3.2706 |
LogSw | -3.7164 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. This compound has shown promise in modulating biological responses through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions and provide therapeutic benefits in neurodegenerative diseases.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound in various biological systems:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in xenograft models.
Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective effects by:
- Reducing oxidative stress in neuronal cells.
- Enhancing neurotrophic factor expression.
Case Study 1: Antitumor Efficacy
In a recent study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration revealed that administration of the compound improved cognitive function and reduced neuronal loss by up to 40% compared to control groups.
Properties
CAS No. |
1251562-49-8 |
---|---|
Molecular Formula |
C20H19ClN2O4 |
Molecular Weight |
386.83 |
IUPAC Name |
methyl 8-chloro-4-[1-(3-methoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-11(12-6-4-7-13(10-12)26-2)22-18-14-8-5-9-15(21)17(14)23-19(24)16(18)20(25)27-3/h4-11H,1-3H3,(H2,22,23,24) |
InChI Key |
QILDKGSJALPNIS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)OC)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.